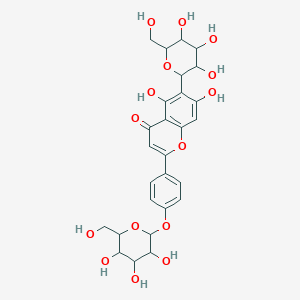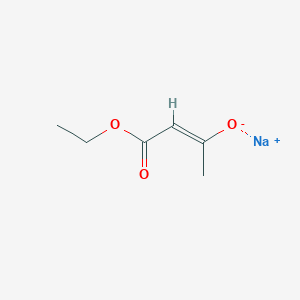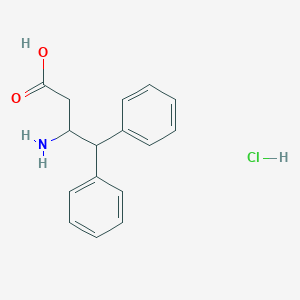
Flavonoid LP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Flavonoid LP is a member of the flavonoid family, which are polyphenolic compounds widely distributed in the plant kingdom. These compounds are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, has garnered attention for its potential therapeutic applications and its role in various biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions: Flavonoid LP can be synthesized through several synthetic routes, including the use of chalcones as intermediates. The synthesis typically involves the Claisen-Schmidt condensation of appropriate aldehydes and ketones, followed by cyclization and oxidation steps. The reaction conditions often require the use of bases such as sodium hydroxide or potassium hydroxide, and the reactions are usually carried out in polar solvents like ethanol or methanol.
Industrial Production Methods: On an industrial scale, the production of this compound involves the extraction of natural sources, such as fruits, vegetables, and other plant materials. The extraction process often employs solvents like ethanol or methanol, followed by purification steps using techniques such as high-performance liquid chromatography (HPLC) to isolate and purify the compound.
化学反応の分析
Types of Reactions: Flavonoid LP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can lead to the formation of dihydroflavonoids. Reducing agents such as sodium borohydride are typically used.
Substitution: this compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents like hydroxyl or methoxy groups are introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles in the presence of catalysts like aluminum chloride.
Major Products:
Oxidation Products: Quinones, hydroxylated derivatives.
Reduction Products: Dihydroflavonoids.
Substitution Products: Hydroxylated or methoxylated flavonoids.
科学的研究の応用
Flavonoid LP has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying polyphenolic chemistry and reaction mechanisms.
Biology: Investigated for its role in plant defense mechanisms and its interactions with various biological molecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antioxidant activities. It is also studied for its role in preventing cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the development of nutraceuticals, cosmetics, and pharmaceuticals due to its bioactive properties.
作用機序
The mechanism of action of Flavonoid LP involves its interaction with various molecular targets and pathways. It exerts its effects through:
Antioxidant Activity: Scavenging free radicals and upregulating antioxidant enzymes like catalase and glutathione peroxidase.
Anti-inflammatory Activity: Inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: Modulating signaling pathways like PI3K/Akt, MAPK, and inducing apoptosis in cancer cells.
類似化合物との比較
Flavonoid LP can be compared with other similar compounds such as:
Quercetin: Another flavonoid with strong antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits anti-inflammatory and neuroprotective activities.
Uniqueness of this compound: this compound stands out due to its specific molecular structure, which confers unique biological activities and therapeutic potential. Its ability to modulate multiple signaling pathways and its diverse range of applications make it a compound of significant interest in scientific research.
特性
IUPAC Name |
5,7-dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c28-7-15-19(32)22(35)24(37)26(41-15)18-12(31)6-14-17(21(18)34)11(30)5-13(40-14)9-1-3-10(4-2-9)39-27-25(38)23(36)20(33)16(8-29)42-27/h1-6,15-16,19-20,22-29,31-38H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNFQCXADNWOCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[4,5-Dihydroxy-6-[[8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B8258950.png)


![(3E,3aS,4S)-3-Butylidene-5,6,6',7'-tetrahydro-5beta-propylspiro[3H-3aalpha,6alpha-ethanoisobenzofuran-4(1H),1'(3'H)-isobenzofuran]-1,3'-dione](/img/structure/B8258986.png)
